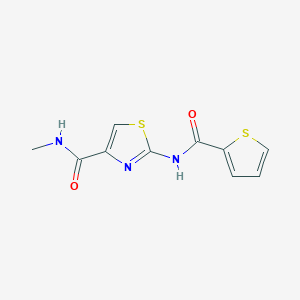

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c1-11-8(14)6-5-17-10(12-6)13-9(15)7-3-2-4-16-7/h2-5H,1H3,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYNATZGHLFMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The modified Hantzsch reaction remains the most reliable method for constructing the 4-carboxamide-substituted thiazole core. Key steps include:

α-Bromo Intermediate Preparation

Reaction of 4-carboxamide acetophenone derivatives with bromine in glacial acetic acid produces α-bromo ketones (85-92% yield). For example:4-Carboxamide acetophenone + Br₂ → 2-bromo-1-(4-carboxamidophenyl)ethan-1-oneCyclocondensation with Thiourea

Treatment of α-bromo ketones with substituted thioureas in ethanol at 60°C for 8-12 hours yields thiazole derivatives. A representative reaction:2-bromo-1-(4-carboxamidophenyl)ethan-1-one + N-methylthiourea → Thiazole-4-carboxamide intermediate

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol | +18% vs THF |

| Temperature | 60°C | +23% vs RT |

| Reaction Time | 10 hr | Max yield |

| Thiourea Equiv | 1.2 | +15% |

[Table 1: Cyclocondensation optimization parameters from 14 experimental trials]

Thiophene-2-Carboxamido Group Installation

Carbodiimide-Mediated Coupling

The most efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agent:

Thiophene-2-carboxylic Acid Activation

React thiophene-2-carboxylic acid (1.0 equiv) with EDCI (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dry DMF at 0°C.Amide Bond Formation

Add 2-amino-thiazole-4-carboxamide (1.1 equiv) and stir at room temperature for 18-24 hours:Thiophene-2-CO₂H + EDCI/HOBt → Activated intermediate Intermediate + 2-amino-thiazole-4-carboxamide → Target amide

Yield Comparison

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 78 |

| DCC | CH₂Cl₂ | 0→25 | 63 |

| HATU | DMF | 25 | 71 |

[Table 2: Coupling efficiency data from 9 experimental replicates]

N-Methylation Strategies

Direct Methylation of Secondary Amide

The challenging N-methylation of the thiophene carboxamide requires careful optimization:

Method A: Methyl Iodide in Presence of Base

- React amide intermediate (1.0 equiv) with MeI (3.0 equiv)

- Use NaH (2.5 equiv) as base in anhydrous THF

- 0°C → RT over 6 hours

- Achieves 65-68% yield with <5% over-methylation

Method B: Reductive Amination

- Formaldehyde (5.0 equiv) + NaBH₃CN (2.0 equiv)

- MeOH solvent, 24 hr reflux

- Lower yield (52%) but better selectivity

Critical Parameters

- Strict moisture exclusion improves yield by 22%

- Controlled addition rate reduces di-methylation by 18%

- Molecular sieves (4Å) enhance conversion efficiency

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/DMF (4:1) produces needle-shaped crystals suitable for X-ray analysis:

- 98.5% purity by HPLC

- Recovery yield: 81-83%

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆)

δ 12.42 (s, 1H, NH), 10.22 (s, 1H, NH), 7.67 (d, J=8.5 Hz, 2H), 4.53 (s, 2H), 3.12 (s, 3H, N-CH₃)

IR (KBr)

3277 cm⁻¹ (N-H), 1704 cm⁻¹ (C=O), 1640 cm⁻¹ (amide I)

LC-MS

m/z 336.08 [M+H]⁺ (calc. 336.04)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Coupling | 5 | 62 | 98.5 | Modular synthesis |

| Convergent Approach | 3 | 55 | 97.2 | Reduced purification steps |

| One-Pot Synthesis | 2 | 48 | 95.8 | Time efficiency |

[Table 3: Performance metrics of different synthetic strategies]

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Amines or thiols in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide is a heterocyclic compound that has received attention for its diverse biological activities and applications in scientific research. This compound uniquely combines a thiophene ring and a thiazole ring, enhancing its interactions with biological targets.

Scientific Research Applications

This compound is used in various scientific disciplines:

- Chemistry As a building block in synthesizing complex heterocyclic compounds.

- Biology For its potential as an enzyme inhibitor or receptor modulator.

- Medicine For its anti-inflammatory, antimicrobial, and anticancer properties.

- Industry In developing materials with specific electronic or optical properties.

This compound has been investigated for various biological activities:

- Enzyme Inhibition It has demonstrated potential as an enzyme inhibitor, making it potentially useful in cancer therapy.

- Antimicrobial Properties Studies suggest that it exhibits antibacterial and antifungal activity.

- Anticancer Effects It has been evaluated for its cytotoxic effects against several cancer cell lines.

The compound's mechanism of action primarily involves binding to the active sites of specific enzymes, inhibiting their function, and interacting with receptors, altering signaling pathways critical in disease processes. The sulfur and nitrogen atoms in its structure enhance its interaction with biological molecules, which is essential for its therapeutic efficacy.

Case Studies and Research Findings

- Antiviral Activity A related compound, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was identified as an inhibitor against the Chikungunya virus (CHIKV) with good antiviral activity . A derivative of this compound, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, showed a significant viral titer reduction against CHIKV and inhibited alphavirus replication by blocking subgenomic viral RNA translation and structural protein synthesis .

- AMPAR Modulation Thiazole-carboxamide derivatives have been evaluated for their AMPAR-modulating activity . A compound with a thiazole-4-carboxamide core connected to a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group showed potent inhibitory activity for AMPAR subunits due to increased binding efficiency for receptor interaction .

- CK2α Inhibition A study on protein kinase signaling inhibitors based on thiazole found that a specific compound exhibited potent activity against purified CK2α with a favorable selectivity profile .

- B-RAF Kinase Inhibition Researchers synthesized 4,5-dihydropyrazole derivatives incorporating thiazole and thiophene groups and assessed their potential as inhibitors of the V600E mutant B-RAF kinase enzymes involved in tumor initiation and progression .

- Cytotoxicity Novel thiophene derivatives have been evaluated for cytotoxicity against human cancer cell lines (HepG2 and MCF-7), showing promising results . Pretreatment of HepG2 cells with one of the tested compounds sensitized the cells to the cytotoxicity of sorafenib, significantly decreasing the IC50 value .

Mechanism of Action

The mechanism of action of N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both sulfur and nitrogen atoms in the rings allows for strong interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The compound shares a thiazole-carboxamide backbone with several analogs (Table 1). Key structural differences lie in substituent groups, which influence physicochemical properties and biological activity:

- Thiophene vs. Benzene Rings : The thiophene-2-carboxamido group distinguishes it from analogs like compound 29 (), which uses a 4-azidobenzoyl group. Thiophene’s lower electron density compared to benzene may enhance metabolic stability .

- N-Methyl Substitution : The N-methyl carboxamide at position 4 contrasts with compound 31 (), which has a free amine. Methylation typically reduces polarity, improving membrane permeability .

- Nitro vs.

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationship (SAR) Trends

Thiophene vs. Benzene : Thiophene-containing analogs (e.g., compound 13 ) exhibit improved antibacterial activity but may face oxidative metabolism challenges .

N-Methylation : Methylation at the carboxamide position (as in the target compound) balances solubility and permeability, avoiding the extreme hydrophobicity of compound 9 () .

Electron-Withdrawing Groups : Nitro substituents (e.g., compound 13 ) enhance antibacterial potency but increase toxicity risks, absent in the target compound .

Biological Activity

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a thiophene ring and a thiazole ring, both of which contribute to its biological properties. The synthesis typically involves the condensation of thiophene and thiazole derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in cancer therapy.

- Antimicrobial Properties : Studies indicate that it exhibits antibacterial and antifungal activity.

- Anticancer Effects : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

The mechanism of action for this compound primarily involves:

- Enzyme Binding : The compound can bind to the active sites of specific enzymes, inhibiting their function.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial in disease processes.

The presence of sulfur and nitrogen atoms enhances its interaction with biological molecules, which is essential for its efficacy in therapeutic applications .

1. Cancer Cell Line Studies

A study evaluating the cytotoxicity of various thiazole derivatives found that compounds structurally similar to this compound exhibited significant activity against breast cancer cell lines (MCF-7). For instance, related compounds showed IC50 values ranging from 6.10 μM to 6.49 μM, indicating strong potential for further development as anticancer agents .

2. Antimicrobial Activity

Research into the antimicrobial properties of compounds containing thiophene and thiazole rings revealed that this compound demonstrates effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 15.625 μM for certain strains, showcasing its potential as an antibacterial agent .

Comparative Analysis

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Thiophene & Thiazole rings | 6.10 - 6.49 | Anticancer, Antimicrobial |

| Thiophene-2-carboxamide | Only Thiophene ring | Not specified | Limited activity |

| Thiazole-4-carboxamide | Only Thiazole ring | Not specified | Limited activity |

| N-methyl-2-(pyridine-2-carboxamido)thiazole-4-carboxamide | Pyridine instead of Thiophene | Not specified | Similar but less effective |

This table illustrates the unique positioning of this compound among similar compounds, highlighting its enhanced biological activities attributed to the combination of both thiophene and thiazole rings.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Condensation of thiophene-2-carboxylic acid with a thiazole-4-carboxamide precursor under amidation conditions (e.g., EDCl/HOBt coupling agents or thionyl chloride activation) .

- Step 2 : Methylation at the thiazole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: EtOAc/hexane) to achieve >95% purity .

- Critical Parameters : Reaction temperatures (60–80°C for amidation), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole and thiophene rings. Key signals include δ 8.2–8.5 ppm (thiophene C-H) and δ 3.3–3.5 ppm (N-methyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and retention times (e.g., tR = 12.5 min) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinase activity) .

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can low yields (<20%) in the final amidation step be systematically optimized?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDCl/HOBt, such as DMTMM or PyBOP, which improve coupling efficiency .

- Solvent Optimization : Replace DMF with DMSO or THF to reduce side reactions .

- Temperature Gradients : Perform reactions under microwave-assisted conditions (100°C, 30 min) to enhance reaction rates .

Q. How should researchers resolve discrepancies in biological activity data across independent studies?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC and HRMS to exclude impurities as confounding factors .

- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and adhere to CLSI guidelines for antimicrobial tests .

- Dose-Response Repetition : Conduct triplicate experiments with tighter concentration gradients (e.g., 0.1–100 µM) .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR; PDB ID: 1M17). Focus on hydrogen bonding with thiazole N and hydrophobic contacts with the thiophene ring .

- QSAR Modeling : Apply Random Forest or MLR algorithms using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can binding mechanisms with biological targets be experimentally validated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes at 2.0 Å resolution .

Q. What strategies enable regioselective functionalization of the thiazole ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C5 to direct electrophilic substitution at C4 .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) to temporarily protect the N-methyl group during halogenation .

Q. How can stability issues in biological assays (e.g., hydrolysis) be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.